![molecular formula C18H14N4O7S B098137 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid CAS No. 15347-52-1](/img/structure/B98137.png)
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid
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Overview
Description
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a derivative of dinitrophenol and is commonly used as a hapten to study the immune system. DNBS has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism Of Action
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is a hapten, which means that it is not immunogenic on its own but can bind to larger proteins to form an immunogenic complex. When 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid binds to a protein, it can be recognized by T-cells as foreign, leading to the activation of the immune system.
Biochemical And Physiological Effects
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of inflammation on the gut, as well as the effects of immune tolerance and hypersensitivity. 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has also been shown to have antimicrobial properties, making it a potential candidate for use in the treatment of bacterial infections.
Advantages And Limitations For Lab Experiments
One advantage of using 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a well-established hapten, with a large body of research supporting its use. However, one limitation of using 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid. One area of interest is the use of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid in the development of vaccines and immunotherapies. 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has also been studied as a potential treatment for inflammatory bowel disease, and further research in this area could lead to the development of new treatments. Additionally, 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has been shown to have antimicrobial properties, and further research in this area could lead to the development of new antibiotics.
Synthesis Methods
The synthesis of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of sodium hydroxide to form 2,4-dinitrophenylamine. This intermediate is then reacted with benzenesulfonyl chloride to form 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid.
Scientific Research Applications
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is commonly used as a hapten to study the immune system. It has been shown to stimulate a T-cell-mediated immune response, leading to the production of antibodies against 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid. This response can be used to study the mechanisms of immune tolerance and hypersensitivity.
properties
CAS RN |
15347-52-1 |
---|---|
Product Name |
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid |
Molecular Formula |
C18H14N4O7S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12/h1-11,19-20H,(H,27,28,29) |
InChI Key |
OMOSYYVYEGXVHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Other CAS RN |
6373-74-6 15347-52-1 |
Related CAS |
6373-74-6 (hydrochloride salt) |
synonyms |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |
Origin of Product |
United States |
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